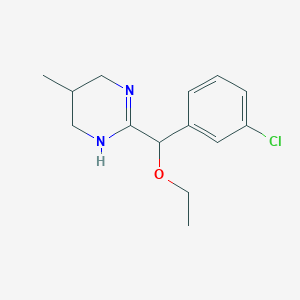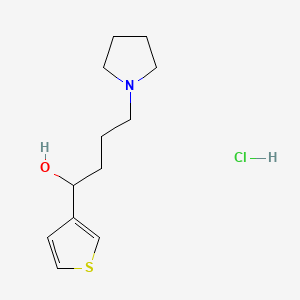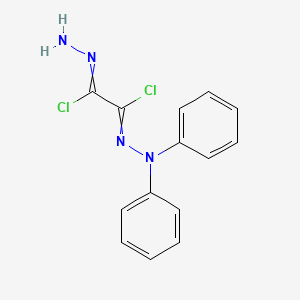
N~1~,N~1~-Diphenylethanebis(hydrazonoyl) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~1~-Diphenylethanebis(hydrazonoyl) dichloride: is a chemical compound that belongs to the class of hydrazonoyl halides These compounds are characterized by the presence of a hydrazonoyl functional group, which is known for its versatility in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride typically involves the reaction of hydrazonoyl halides with appropriate reagents. One common method involves the reaction of hydrazonoyl halides with hydrazinecarbodithioate derivatives in the presence of a base such as triethylamine . The reaction is usually carried out in a solvent like ethanol under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The hydrazonoyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions include various substituted hydrazonoyl derivatives, which can be further utilized in the synthesis of more complex molecules.
Applications De Recherche Scientifique
N~1~,N~1~-Diphenylethanebis(hydrazonoyl) dichloride has several scientific research applications:
Medicine: It is being investigated for its potential use as an antimicrobial and anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazonoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, making the compound useful in medicinal chemistry .
Comparaison Avec Des Composés Similaires
Hydrazonoyl Halides: These compounds share the hydrazonoyl functional group and exhibit similar reactivity.
Thiadiazoles: These are heterocyclic compounds that can be synthesized from hydrazonoyl halides and have similar applications in medicinal chemistry.
Uniqueness: N1,N~1~-Diphenylethanebis(hydrazonoyl) dichloride is unique due to its specific structure, which allows for the formation of diverse derivatives with potential applications in multiple fields. Its ability to undergo various chemical reactions and form stable products makes it a valuable compound in organic synthesis and industrial applications.
Propriétés
Numéro CAS |
31805-14-8 |
|---|---|
Formule moléculaire |
C14H12Cl2N4 |
Poids moléculaire |
307.2 g/mol |
Nom IUPAC |
N',N'-diphenylethanedihydrazonoyl dichloride |
InChI |
InChI=1S/C14H12Cl2N4/c15-13(18-17)14(16)19-20(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,17H2 |
Clé InChI |
INVIOJWVLMBBHG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)N=C(C(=NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)

![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
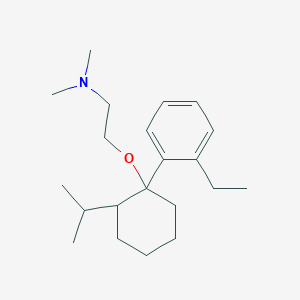
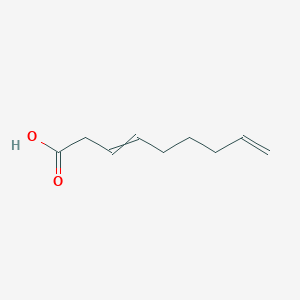

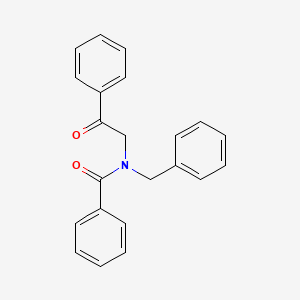
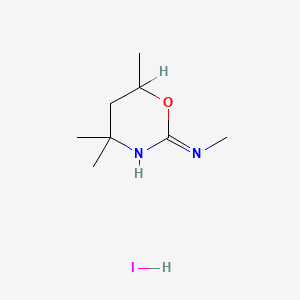
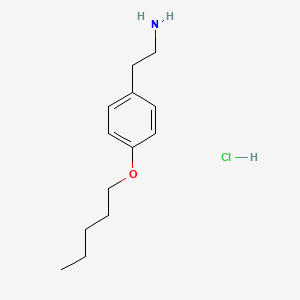
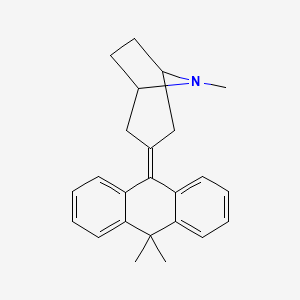
![Phenyl[(2Z)-2-(phenylimino)-1,3-thiazepan-3-yl]methanone](/img/structure/B14682521.png)

